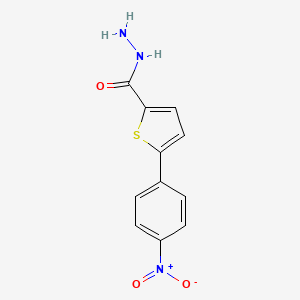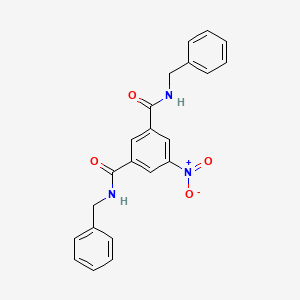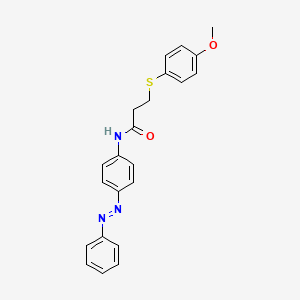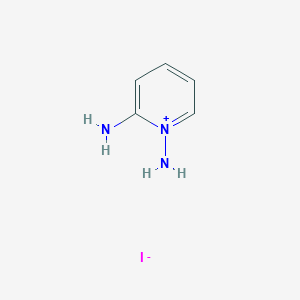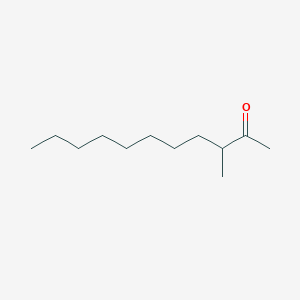
3-Methyl-2-undecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-undecanone is an organic compound belonging to the class of ketones. It is characterized by the presence of a carbonyl group bonded to two carbon atoms. This compound is known for its distinctive odor and is used in various applications, including as a fragrance and flavoring agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Undecanol-2: This method involves the oxidation of undecanol-2 to produce 3-Methyl-2-undecanone.
Reaction of Decanoic Acid and Acetic Acid: This method involves heating decanoic acid and acetic acid over thorium oxide at 450°C.
Isolation from Rue Oil: Although not commercially significant, this compound can be isolated from rue oil.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of hydrocarbons or the use of microbial platforms. Recent advances have enabled the production of methyl ketones, including this compound, using metabolically engineered Escherichia coli .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Methyl-2-undecanone can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong bases like sodium hydride and nucleophiles such as Grignard reagents are often employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
3-Methyl-2-undecanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic effects and its use in drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-2-undecanone involves its interaction with molecular targets such as odorant receptors. It acts as an olfactory agonist or antagonist, modulating receptor activity and affecting sensory perception . This compound can activate or inhibit specific odorant receptors, leading to its use as an insect repellent .
Comparison with Similar Compounds
Similar Compounds
2-Undecanone:
2-Methyl-3-decanone: Another ketone with similar properties and applications.
6,10-Dimethyl-2-undecanone: A related compound used in similar applications.
Uniqueness
3-Methyl-2-undecanone is unique due to its specific molecular structure, which imparts distinct olfactory properties and makes it particularly effective as a fragrance and flavoring agent. Its ability to modulate odorant receptor activity also sets it apart from other similar compounds .
Properties
CAS No. |
1534-28-7 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-11(2)12(3)13/h11H,4-10H2,1-3H3 |
InChI Key |
KSIQCBVUTKCESV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
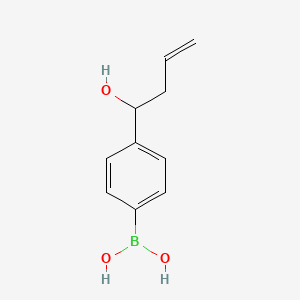
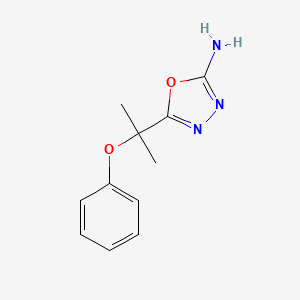
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
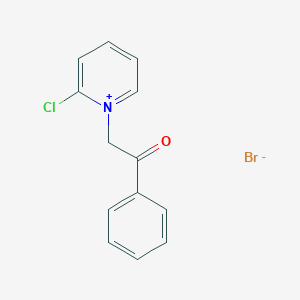
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)

